2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline - 853750-06-8

2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

Catalog Number: EVT-3054964
CAS Number: 853750-06-8
Molecular Formula: C16H15N3O2
Molecular Weight: 281.315
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Aryl-2-[(α-chloro-α-phenylacetyl)amino]-1,3,4-oxadiazoles (Ia-VIa)

    Compound Description: This series of compounds incorporates an α-chloro-α-phenylacetyl amino group at the 2-position of the 1,3,4-oxadiazole ring, with various aryl substituents at the 5-position. They were synthesized through the reaction of 5-aryl-2-amino-1,3,4-oxadiazoles with α-chloro-α-phenylacetyl chloride. These compounds exhibited notable antibacterial activity against Staphylococcus aureus [].

5-Aryl-2-[(α-bromopropionyl)amino]-1,3,4-oxadiazoles (VIIa-XIIa)

    Compound Description: These compounds are structurally similar to Ia-VIa, but with an α-bromopropionyl group replacing the α-chloro-α-phenylacetyl group at the 2-position of the oxadiazole ring. They were synthesized by reacting 5-aryl-2-amino-1,3,4-oxadiazoles with α-bromopropionyl bromide. These compounds also demonstrated significant antibacterial activity against Staphylococcus aureus [].

5-Phenyl/methyl-2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-4-thiazolidinones (It-XIIt)

    Compound Description: This series features a 4-thiazolidinone ring linked to the 2-position of the 5-aryl-1,3,4-oxadiazole through an imino group. These compounds were synthesized from Ia-XIIa by reaction with ammonium thiocyanate [].

    Compound Description: These compounds are honokiol analogs, which is a natural product. They were designed as potential inhibitors of the SARS-CoV-2 virus. The honokiol structure is modified with the addition of a 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one group. Compounds 6a and 6p in this series showed notable antiviral activity in a pseudovirus model [].

N-(5-Bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8) and N-(5-Nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (5)

    Compound Description: These compounds represent a class of naphthofuran derivatives that incorporate a 5-phenyl-1,3,4-oxadiazol-2-yl group at the 2-position of the naphthofuran ring system. The compounds differ in the substituent at the 5-position of the naphthofuran, with compound 8 having a bromine atom and compound 5 a nitro group. These compounds demonstrated promising antimicrobial activity [].

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

    Compound Description: This specific compound is a pyridazinone derivative bearing a 5-phenyl-1,3,4-oxadiazol-2-ylmethyl group at the 2-position. The crystal structure and packing of this compound were studied [].

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

    Compound Description: This class of compounds consists of benzamide derivatives with a 5-(alkylthio)-1,3,4-oxadiazol-2-ylmethyl group attached to the nitrogen atom of the benzamide. They were designed as potential inhibitors of alkaline phosphatase. The alkyl chain length and substitution on the benzamide ring were varied to explore structure-activity relationships [].

N-[5-(4-Substituted)phenyl-1,3,4-oxadiazol-2-yl]-2-(substituted)-acetamides

    Compound Description: This series encompasses acetamide derivatives featuring a 5-(4-substituted)phenyl-1,3,4-oxadiazol-2-yl moiety attached to the nitrogen of the acetamide group. These compounds were explored for their local anesthetic activity. Various substituents were incorporated at the 4-position of the phenyl ring and the acetamide nitrogen to investigate structure-activity relationships [].

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

    Compound Description: This compound is a pyridazinone derivative, structurally similar to compound 6 described earlier but with a morpholine group instead of a dimethylamino group. The crystal structure and hydrogen-bonding patterns of this compound were investigated [].

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives (5a-h)

    Compound Description: This series comprises a range of amine derivatives that contain a [5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl group. They were synthesized and evaluated for their in vitro anticancer activity. The diversity in these derivatives stems from various primary and secondary aliphatic or aromatic amines used in their synthesis [].

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines

    Compound Description: This group includes oxadiazole analogs synthesized from 2-aminopyridine, designed and studied for their anticancer and antimicrobial activities. The variations within this group involve different aryl or alkyl substituents at the 5-position of the oxadiazole ring [].

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoylurea

    Compound Description: This compound is a benzoylurea derivative with a 5-phenyl-1,3,4-oxadiazol-2-yl group linked to the nitrogen atom. It exhibits insect growth regulator (IGR) activity and its crystal structure has been characterized [, ].

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

    Compound Description: This compound is an aniline derivative containing a 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl group attached to the nitrogen atom. The spatial arrangement of the rings within this compound was studied [].

N-(3-Methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

    Compound Description: This compound is a pyridine-3-sulfonamide derivative with a 4-(1,3,4-oxadiazol-2-yl)phenyl group attached to the 2-position. It's mentioned in a patent describing its use in combination with LHRH analogs and/or bisphosphonates for the treatment of cancer [].

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

    Compound Description: This series of compounds features a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core with a 5-phenyl-1,3,4-oxadiazol-2-yl group at the 6-position. Variations within the series involve different alkyl substituents at the 1-position. The synthesis and antimicrobial activity of these compounds were reported [].

N1,N8-Bis(((4-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)oxy)-1-naphthamide Derivatives (6a-j)

    Compound Description: These compounds are naphthalene-1,8-dicarboxamide derivatives with two 5-aryl-1,3,4-oxadiazol-2-ylmethoxyphenyl groups linked through amino-oxy linkages. They were synthesized and evaluated for their antibacterial and antifungal activities [].

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

    Compound Description: This compound is a 1,3,4-oxadiazole derivative with a 5-(5-methyl-2-phenyl-1H-imidazol-4-yl) group at the 2-position, connected through a thioether linkage. Its synthesis and structural characterization were described [, ].

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) Derivatives (SD-1–17)

    Compound Description: These are molecular hybrids designed to target Alzheimer's disease. They feature a 1-benzylpiperidine linked to a 5-phenyl-1,3,4-oxadiazole through a thioether bond. These compounds were evaluated for their ability to inhibit enzymes relevant to Alzheimer's disease [].

N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines (7a-q)

    Compound Description: These compounds are 6,14-ethenomorphinan derivatives that have a 5-amino-1,3,4-oxadiazol-2-yl substituent at the 7-position. The arene group connected to the amino group varies among the derivatives [].

    Compound Description: MODP itself is a simple 1,3,4-oxadiazole derivative with a 2-hydroxyphenyl group. The metal complexes incorporate MODP as a ligand to transition metals like Fe, Co, Cu, Ni, Zn, Pd, and Pt. These compounds were investigated for their potential applications in organic solar cells and light-emitting diodes [].

    Compound Description: Both are heterocyclic 1,3,4-oxadiazole derivatives. The first one contains a methoxyphenyl ring and a benzonitrile group, whereas the second one has a chlorophenyl ring and an acetamide group [].

(E)-5-Benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one Derivatives (8a-j)

    Compound Description: This series includes thiazol-4(5H)-one derivatives bearing a 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ylmethoxyphenyl group. The variations in this series are introduced by different substituents on the benzylidene group. These compounds were evaluated for their antibacterial activity [].

5‐[[2‐(Phenyl/p‐chlorophenyl)‐benzimidazol‐1‐yl]‐methyl]‐N‐substituted phenyl‐1,3,4‐oxadiazol‐2‐amine Derivatives (28–45)

    Compound Description: These compounds are 1,3,4-oxadiazole derivatives containing a benzimidazole group linked via a methylene bridge. The variations in the series come from different substituents on the phenyl rings attached to both the benzimidazole and the oxadiazole. They were studied for their antioxidant and radical scavenging activities [].

1,4-Bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14) and 1,4-Bis[5-(carbethoxy-methyl)-thio-4-(p-ethoxyphenyl)-1,2,4-triazol-3-yl]-butane (MNP-16)

    Compound Description: These are bis-1,2,4-triazole derivatives that incorporate 1,3,4-oxadiazole rings. MNP-14 has mercapto-oxadiazole groups, while MNP-16 has carbethoxymethyl groups. Their cytotoxicity and potential as anticancer agents were investigated [].

    Compound Description: This compound is a hybrid ring system comprising a thiazole ring linked to a benzamide and a 5-phenyl-1,3,4-oxadiazole. The synthesis of this compound was reported, along with its evaluation as a potential antibacterial agent [].

    Compound Description: This group encompasses quinazolin-4(3H)-one derivatives containing a 1,3,4-oxadiazole ring at the 3-position. The variations within the series include different substituents at the 2-position of the quinazolinone ring and the 5-position of the oxadiazole ring [].

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

    Compound Description: These are acetamide derivatives incorporating a 1,3,4-oxadiazole ring linked via a sulfur atom. Variations in this group arise from different substituents on the phenyl ring attached to the oxadiazole. These compounds were studied for their antibacterial activity [].

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (6a-j)

    Compound Description: This series comprises chromen-2-one derivatives with a 4,5-dihydro-1,3,4-oxadiazole ring attached. The variations within the series involve different substituents on the phenyl ring of the oxadiazole ring. They were synthesized and evaluated for anticonvulsant activity and neurotoxicity [].

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI) Derivatives

    Compound Description: These compounds are derivatives of VNI, a known inhibitor of protozoan CYP51. These VNI derivatives were designed to target fungal infections by inhibiting fungal CYP51. They were synthesized, evaluated for their antifungal activity, and structurally characterized [].

    Compound Description: This compound is a pyridine-3-sulfonamide derivative containing a 1,3,4-oxadiazole ring. It has been investigated, particularly in patent literature, for its potential in cancer treatment in combination with other anticancer agents [, ].

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

    Compound Description: This compound is a 1,3,4-oxadiazole derivative containing a sulfonylmethyl group at the 2-position and a methanesulfonamide group at the 5-position. Its crystal structure has been determined [].

2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile Derivatives

    Compound Description: These compounds are propionitrile derivatives incorporating a 1,3,4-oxadiazole ring with a piperazine substituent. They were synthesized and evaluated for their anticonvulsant activity and neurotoxicity [].

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (IVa-IVl)

    Compound Description: This series of compounds comprises chromen-2-one derivatives with a 5-phenyl-1,3,4-oxadiazol-2-yl group at the 3-position. They were investigated for their anticonvulsant activity [].

N-(Furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl)methanimines (Fa-e)

    Compound Description: These compounds are 1,3,4-oxadiazole derivatives containing a furan-2-ylmethanimine group at the 2-position and various substituents on the phenyl ring at the 5-position. They were evaluated for their antitubercular activity [].

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives (9a-n)

    Compound Description: This series comprises indolizine derivatives containing a 5-phenyl-1,3,4-oxadiazol-2-yl group at the 1-position. The derivatives vary in the substituents on the phenyl ring at the 4-position of the indolizine. They were evaluated for their anticancer and antimicrobial activities [].

N-Phenyl-N-{4-[5-(2-phenyl-3-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline and N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

    Compound Description: These compounds are triphenylamine derivatives incorporating a 1,3,4-oxadiazole ring with different pyridine substituents. Their structures and properties, including potential applications in organic electronics, have been studied [, ].

Properties

CAS Number

853750-06-8

Product Name

2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

IUPAC Name

2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

Molecular Formula

C16H15N3O2

Molecular Weight

281.315

InChI

InChI=1S/C16H15N3O2/c1-20-14-10-6-5-9-13(14)17-11-15-18-19-16(21-15)12-7-3-2-4-8-12/h2-10,17H,11H2,1H3

InChI Key

ZRGORFPEXYZDHR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NCC2=NN=C(O2)C3=CC=CC=C3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.